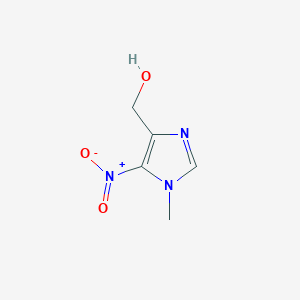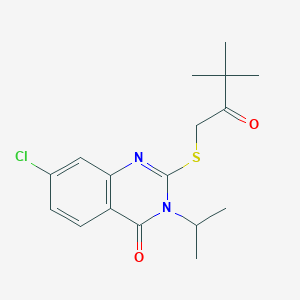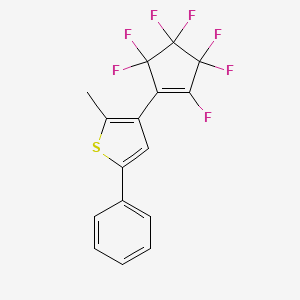![molecular formula C32H31BO2 B12830828 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a triphenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (e.g., boron trifluoride) under anhydrous conditions.
Introduction of the Triphenylethenyl Group: The triphenylethenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated triphenylethylene derivative with the dioxaborolane compound in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pinacol and halogenated triphenylethylene derivatives.
Catalytic Coupling: Use of industrial reactors for the Suzuki-Miyaura coupling reaction, ensuring efficient mixing and temperature control to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron center. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the triphenylethenyl group, often using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly nucleophilic substitutions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a base and are conducted under mild conditions.
Major Products
Oxidation: Formation of boronic acids or borate esters.
Reduction: Reduced triphenylethenyl derivatives.
Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Employed in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules, aiding in the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry
Materials Science: Applied in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions involving the boron atom. The boron center can form reversible covalent bonds with various nucleophiles, facilitating its role in catalysis and bioconjugation. In biological systems, the compound can interact with biomolecules, potentially altering their function or facilitating their delivery to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative, commonly used in organic synthesis and bioconjugation.
Pinacolborane: Another boron-containing compound, often used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is unique due to its combination of a dioxaborolane ring and a triphenylethenyl group. This structure imparts distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing compounds.
Eigenschaften
Molekularformel |
C32H31BO2 |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-14-21-27(23-28)30(26-19-12-7-13-20-26)29(24-15-8-5-9-16-24)25-17-10-6-11-18-25/h5-23H,1-4H3 |
InChI-Schlüssel |
UQASAWGOWBHFFO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


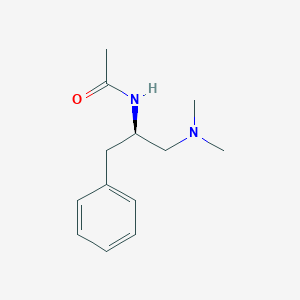

![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
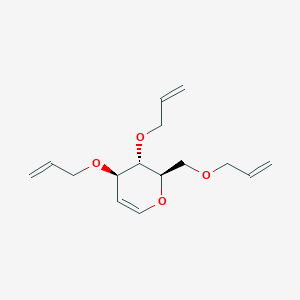
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
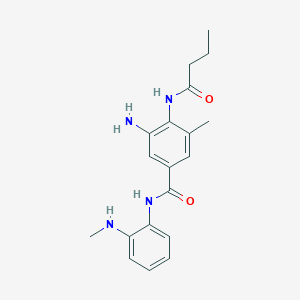
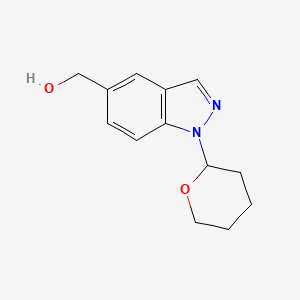

![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
